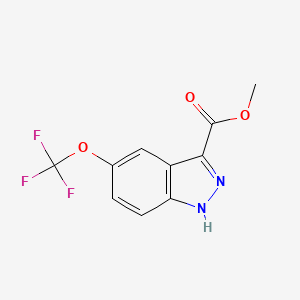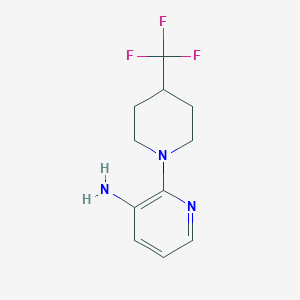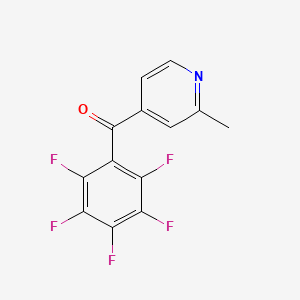
methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Studies on N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate provided insights into the chemical reactivity and structural characteristics of compounds with similar structural frameworks. The research detailed the synthesis, characterization, and conformational analysis of these compounds, highlighting the influence of acetylation on their properties (Dzygiel et al., 2004).
Molecular Interactions and Properties
- The structure of fluorinated indazoles was studied to understand the effect of fluorine substitution on the supramolecular structure of NH-indazoles. This research might hint at how trifluoromethoxy groups could influence the properties of indazole derivatives, with implications for their potential applications in materials science or medicinal chemistry (Teichert et al., 2007).
Metabolic Profiling and Synthetic Cannabinoids
- Metabolic profiling studies of synthetic cannabinoids, such as 5F-ADB, which shares a similar indazole core with the target compound, provide valuable information on metabolic pathways, potential toxicology, and analytical detection methods. These studies can be critical for understanding the biotransformation and biological interactions of structurally related compounds (Yeter & Ozturk, 2019).
Analytical and Structural Characterization
- Research on the analytical and structural characterization of novel synthetic cannabinoids, including their spectroscopic analysis and molecular geometry, could provide a foundation for understanding the physical, chemical, and biological properties of related indazole derivatives. These studies are essential for forensic, pharmaceutical, and chemical research applications (Dybowski et al., 2021).
Direcciones Futuras
The trifluoromethoxy group is finding increased utility in bioactives and is becoming more and more important in both agrochemical research and pharmaceutical chemistry . Therefore, it can be expected that the research and development of compounds like “methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate” will continue to be a significant area of interest in the future .
Mecanismo De Acción
Target of action
Many indazole derivatives are known to interact with various biological targets, such as enzymes, receptors, and ion channels . The specific target would depend on the exact structure of the compound and its functional groups.
Mode of action
The mode of action of a compound refers to how it interacts with its target to exert its effects. This could involve binding to a specific site on the target, inhibiting its function, or modulating its activity in some way .
Biochemical pathways
The compound could potentially affect various biochemical pathways, depending on its target. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound could inhibit that pathway, leading to downstream effects .
Pharmacokinetics
The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). These properties can greatly influence the compound’s bioavailability, or how much of it actually reaches its target .
Result of action
The result of the compound’s action would depend on its mode of action and the specific biochemical pathways it affects. This could range from inhibiting the growth of certain cells, to reducing inflammation, to altering neurotransmission .
Action environment
The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and the rate at which it is metabolized and excreted .
Propiedades
IUPAC Name |
methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O3/c1-17-9(16)8-6-4-5(18-10(11,12)13)2-3-7(6)14-15-8/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLZQYVEOWEKLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670615 | |
| Record name | Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932041-12-8 | |
| Record name | Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Boc-5-Fluorospiro[indoline-3,4'-piperidine]](/img/structure/B1463018.png)






![4-[(Cyclohexyloxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B1463032.png)

![1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1463034.png)

![6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1463037.png)
![9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/no-structure.png)
